molecular formula C11H11N3O3 B2864810 3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 15828-35-0

3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No. B2864810
CAS RN: 15828-35-0
M. Wt: 233.227
InChI Key: SALBJQRVAPMEAS-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a derivative of 1,3,4-oxadiazole and 3-(4-Aminophenyl)propanoic acid . 1,3,4-Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . 3-(4-Aminophenyl)propanoic acid is a compound with the molecular formula C9H11NO2 .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For example, the structures of 1,3,4-oxadiazole derivatives were confirmed by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazoles and their derivatives can be quite diverse due to the presence of different reaction centers, such as sulfur and nitrogen atoms in the thiamide group (NH–C=S) or other functional groups (NH2, OH, etc.) in their molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental techniques. For example, the molecular weight of 3-(4-Aminophenyl)propanoic acid is 165.19 g/mol .

Scientific Research Applications

Synthetic Applications and Biological Activities

3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid and its derivatives have been extensively explored for their synthetic versatility and potential biological activities. These compounds are synthesized through various chemical reactions, aiming to explore their pharmacological potentials.

  • Anti-inflammatory and Analgesic Properties : A study highlights the synthesis of fenbufen-based derivatives of 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, showcasing their anti-inflammatory and analgesic activities. These compounds demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema tests and analgesic activity in acetic acid-induced writhing tests, with minimal ulcerogenic actions and lipid peroxidation, suggesting their potential as safer anti-inflammatory and analgesic agents (Husain et al., 2009).

  • Urease Inhibition : Another research focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These scaffolds were tested for their urease inhibitory potential and showed significant inhibition, indicating their potential as therapeutic agents against diseases caused by urease-producing pathogens (Nazir et al., 2018).

  • Radiopharmaceutical Applications : An interesting application is found in the automated synthesis of [11C]CS1P1 for PET imaging of sphingosine-1 phosphate receptor 1 (S1P1), highlighting the compound's utility in medical imaging and diagnostics. The study emphasizes the compound's synthesis under Good Manufacturing Practices (cGMP) conditions, yielding a product suitable for human studies (Luo et al., 2019).

  • Antibacterial Activity : Research into the synthesis of 5-amino-2-[2-(5-nitro-2-furyl)-1-(4-cyanophenyl)vinyl]-1,3,4-oxadiazoles and -1,3,4-thiadiazoles from 3-(5-nitro-2-furyl)-2-(4-cyanophenyl)acrylic acid demonstrated these compounds' strong antibacterial activity against Staphylococcus aureus, suggesting their potential use in developing new antibacterial drugs (Hirao & Kato, 1971).

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives can vary depending on their specific structure and the biological target they interact with. Some 1,3,4-oxadiazole derivatives have shown antibacterial and antifungal activity .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, 3-(4-Aminophenyl)propanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives and their analogs could involve the synthesis of new derivatives with improved biological activity, the exploration of their mechanism of action, and the development of their potential applications in medicine and other fields .

properties

IUPAC Name

3-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALBJQRVAPMEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

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